1-Adamantyl acetate CAS number and properties
1-Adamantyl acetate CAS number and properties
CAS: 22635-62-7[1][2]
Part 1: Executive Summary
1-Adamantyl acetate (Adamantan-1-yl acetate) is a specialized ester derivative of the diamondoid hydrocarbon adamantane. Characterized by its rigid, cage-like structure and high lipophilicity, it serves as a critical building block in medicinal chemistry and advanced materials science. Unlike simple aliphatic esters, the steric bulk and electronic properties of the adamantyl group at the bridgehead position impart unique hydrolytic stability and solvolytic reactivity profiles.
In drug development, it is utilized to modulate the pharmacokinetic properties of therapeutic agents, enhancing blood-brain barrier (BBB) penetration and metabolic stability. In the semiconductor industry, it functions as a hydrophobicity-tuning intermediate in the synthesis of 193 nm photoresist polymers, where the adamantane cage provides essential etch resistance.
Part 2: Chemical Identity & Physical Properties[3][4]
Table 1: Physicochemical Profile
| Property | Data |
| CAS Number | 22635-62-7 |
| IUPAC Name | Adamantan-1-yl acetate |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Appearance | Low-melting solid or colorless semi-solid |
| Melting Point | ~30–40 °C (Solidifies upon standing; often distilled as liquid) |
| Boiling Point | 80–85 °C at 0.03 mmHg (Sublimes at ambient pressure) |
| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water |
| SMILES | CC(=O)OC12CC3CC(C1)CC(C3)C2 |
| 1H NMR (CDCl₃) |
Part 3: Synthesis & Production Protocols
Core Synthesis: DMAP-Catalyzed Acetylation
The most reliable route for high-purity synthesis involves the acetylation of 1-adamantanol using acetic anhydride, catalyzed by 4-dimethylaminopyridine (DMAP) in a pyridine solvent system. This method avoids the harsh conditions of acid chlorides, preventing potential skeletal rearrangements (e.g., 1,2-hydride shifts leading to 2-adamantyl derivatives).
Experimental Protocol
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Reagents: 1-Adamantanol (1.0 equiv), Acetic Anhydride (1.5 equiv), Pyridine (Solvent/Base), DMAP (0.1 equiv).
-
Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.
-
Procedure:
-
Dissolve 1-adamantanol and DMAP in anhydrous pyridine.
-
Add acetic anhydride dropwise at 0 °C to control exotherm.
-
Heat the mixture to 60–70 °C for 12–20 hours.
-
Monitoring: Reaction progress is monitored by TLC (Hexane/EtOAc 4:1); product Rf ~0.7.
-
-
Workup:
-
Cool to room temperature.[1] Dilute with diethyl ether.
-
Wash sequentially with 1M HCl (to remove pyridine), sat. NaHCO₃ (to remove acetic acid), and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Vacuum distillation (80–85 °C @ 0.03 mmHg) or silica gel flash chromatography yields the pure ester.
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic pathway for 1-Adamantyl acetate via DMAP-catalyzed esterification.
Part 4: Reactivity & Mechanistic Insights
Solvolysis and Carbocation Stability
1-Adamantyl acetate exhibits distinct reactivity compared to its isomer, 2-adamantyl acetate.[2] The bridgehead carbon (C1) forms a stable tertiary carbocation upon leaving group departure.[3] However, unlike standard tertiary carbons, the rigid cage structure prevents planarization (sp² hybridization), leading to a pyramidal carbocation.
-
Hydrolysis: Under acidic conditions, the ester cleaves via an
mechanism (Acid-catalyzed Alkyl-Oxygen cleavage), generating the stable 1-adamantyl cation. -
Comparison: 1-Adamantyl acetate undergoes solvolysis significantly faster than 2-adamantyl acetate (
), as the secondary 2-adamantyl cation is far less stable.
Visualization: Solvolysis Mechanism
Caption: S_N1 Solvolysis mechanism demonstrating the formation of the stable bridgehead carbocation.
Part 5: Applications in Research & Industry
Medicinal Chemistry: The "Lipophilic Bullet"
The adamantyl group is frequently termed a "lipophilic bullet."[4][5][6] Attaching an acetate group to the 1-position creates a prodrug motif or a hydrophobic anchor.
-
Pharmacokinetics: The adamantane cage increases logP (lipophilicity), facilitating passive transport across the Blood-Brain Barrier (BBB).
-
Metabolic Stability: The bridgehead carbons are resistant to metabolic oxidation compared to linear alkyl chains. 1-Adamantyl acetate serves as a model for testing esterase stability in bulky environments.
-
Target: Derivatives are explored as inhibitors for 11
-HSD1 (metabolic disorders) and NMDA receptors (neurology).
Advanced Materials: Photoresists
In the semiconductor industry, adamantyl esters are crucial for 193 nm argon fluoride (ArF) lithography.
-
Etch Resistance: The high carbon density and cage structure of the adamantyl group provide superior resistance to plasma etching processes compared to standard cycloalkyl groups.
-
Dissolution Inhibition: 1-Adamantyl acetate acts as a dissolution inhibitor in the unexposed regions of the photoresist. Unlike tertiary esters (e.g., 2-methyl-2-adamantyl) which are acid-labile switching groups, the 1-adamantyl ester is relatively acid-stable, used to tune the hydrophobicity and glass transition temperature (
) of the polymer matrix.
Part 6: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. Rinse immediately if contact occurs. |
| Storage | Hygroscopic | Store in a tightly sealed container at room temperature, away from moisture. |
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
Part 7: References
-
Organic Syntheses. "Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate." Org.[7][8] Synth.2021 , 98, 289-314.
-
BenchChem. "1-Adamantyl Acetate Technical Data and Applications."
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 519973, 1-Adamantyl acetate." PubChem.[7]
-
Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chem. Rev.[5][6]2013 , 113(5), 3516–3604.[5][6]
-
Sigma-Aldrich. "Adamantan-1-yl acetate Product Specification & SDS." (Note: Generic landing page for search; specific CAS 22635-62-7 search required on vendor site).
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Adamantyl Acetate|CAS 22635-62-7|Research Chemical [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
